![molecular formula C14H27ClN2O2 B2779988 tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride CAS No. 2169997-49-1](/img/structure/B2779988.png)
tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2169997-49-1 . It has a molecular weight of 290.83 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride” and its InChI code is "1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-6-14;/h15H,4-11H2,1-3H3;1H" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 290.83 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis Techniques and Modifications
Enantiomer Synthesis : Almond-Thynne et al. (2018) explored efficient syntheses of both enantiomers of a spirodiamine diester, closely related to tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride, from aspartic acid. Key transformations included two-directional olefination, hydrogenation, and spirocyclization (Almond-Thynne et al., 2018).
Heterocyclic Chemistry : Blanco-Ania et al. (2017) reviewed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, sharing structural similarities with the compound . These compounds have potential applications in treating various disorders, including obesity and pain (Blanco-Ania et al., 2017).
Supramolecular Arrangements : Graus et al. (2010) described the synthesis of diazaspiro derivatives, including tert-butyl variants. Their study focused on the relationship between molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).
Flexible Synthesis Techniques : Schwartz et al. (2005) developed a new approach to synthesize enantiomerically pure diazaspirocycles, employing enantiomerically pure homopropargylic alcohols. This method is applicable to complex spiroacetal systems (Schwartz et al., 2005).
Microwave-Assisted Synthesis : Macleod et al. (2006) reported on microwave-assisted solid-phase synthesis of diazaspirocycles. They developed a new resin that permits the cleavage of heterocycles under mildly acidic conditions, enhancing the efficiency of the synthesis process (Macleod et al., 2006).
Potential Applications and Properties
CCR8 Antagonists : A study by Norman (2007) discussed the use of diazaspiro[5.5]undecane derivatives as CCR8 antagonists, potentially useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Structural Modification for Biomedical Applications : Vorona et al. (2007) worked on the structural modification of tert-butyl ester compounds related to diazaspirocycles for potential biomedical applications. Their research included exploring the cytotoxic activity of these compounds in cancer cell lines (Vorona et al., 2007).
Treatment of Chronic Kidney Diseases : Kato et al. (2014) identified diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors useful in treating chronic kidney diseases. Their research highlighted the therapeutic potential of these compounds when administered orally (Kato et al., 2014).
Safety Evaluation in Food Contact Materials : A study by Flavourings (2012) focused on the safety evaluation of a substance structurally related to tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride for use in food contact materials. This assessment is crucial for its potential application in the food industry (Flavourings, 2012).
Novel Synthetic Routes and Chemical Properties : Meyers et al. (2009) detailed efficient synthetic routes to bifunctional tert-butyl azaspirocycles, emphasizing their utility for further selective derivation and exploration of chemical properties (Meyers et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.6]undecane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-6-14;/h15H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEYHYPYSSDFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

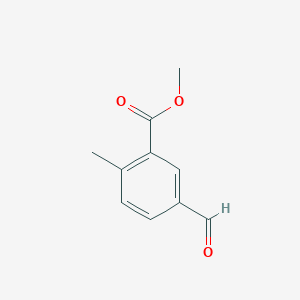
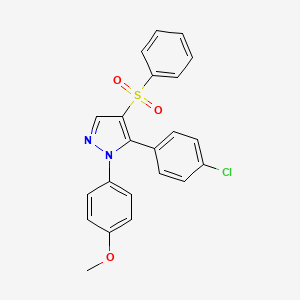
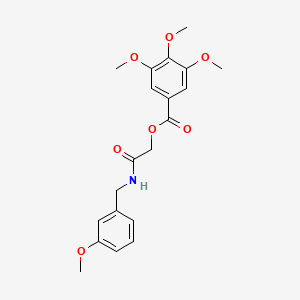
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
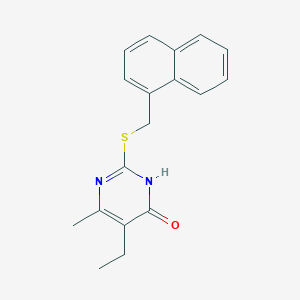
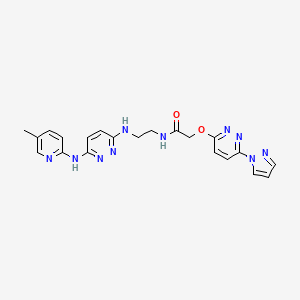
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)
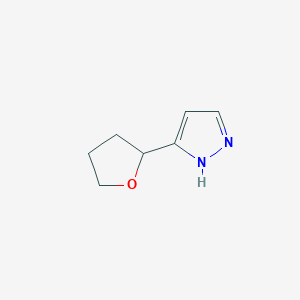
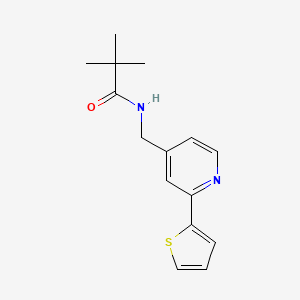
amine](/img/structure/B2779922.png)
![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)
![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)